1-[4-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazin-1-yl]phenyl]ethanone
Description
1-[4-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazin-1-yl]phenyl]ethanone is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a piperazine ring and a methoxyphenyl group. It has garnered attention due to its potential therapeutic properties and its role in various chemical reactions.
Properties
IUPAC Name |
1-[4-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-18(25)19-9-11-21(12-10-19)24-16-14-23(15-17-24)13-5-7-20-6-3-4-8-22(20)26-2/h3-12H,13-17H2,1-2H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNHGIMTKWAKFF-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC=CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C/C=C/C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazin-1-yl]phenyl]ethanone typically involves multiple steps. One common method includes the reaction of 1-(4-bromophenyl)ethanone with 1-(2-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazin-1-yl]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-[4-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazin-1-yl]phenyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a therapeutic agent due to its interaction with biological targets.
Medicine: Studied for its anti-inflammatory and anti-arthritic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a key mediator in various inflammatory pathways . By inhibiting STAT3, the compound can reduce inflammation and potentially provide therapeutic benefits in conditions like rheumatoid arthritis .
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Shares a similar methoxyphenyl group and has been studied for its anti-inflammatory properties.
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Another compound with a similar structural motif, known for its antimicrobial activity.
Uniqueness
1-[4-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazin-1-yl]phenyl]ethanone is unique due to its piperazine ring, which imparts distinct chemical and biological properties. This structural feature allows it to interact with different molecular targets and exhibit a broader range of activities compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
